3-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
3-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorine atom, a benzamide group, and a pyridazine ring substituted with a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound, such as 2-mercaptoethanol, under nucleophilic substitution conditions.
Attachment of the Benzamide Group: The benzamide moiety is attached via an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄) can be used for aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it could inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(6-(2-oxo-2-(phenethylamino)ethyl)pyridazin-3-yl)benzamide: Lacks the thioether linkage.
N-(6-(2-oxo-2-(phenethylamino)ethyl)pyridazin-3-yl)benzamide: Lacks the fluorine atom.
3-fluoro-N-(6-(2-(phenethylamino)ethyl)pyridazin-3-yl)benzamide: Lacks the carbonyl group.
Uniqueness
The presence of the fluorine atom, thioether linkage, and benzamide group in 3-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and biological activity, potentially enhancing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
3-fluoro-N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-17-8-4-7-16(13-17)21(28)24-18-9-10-20(26-25-18)29-14-19(27)23-12-11-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXAZTCCFFTUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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